5-HT2B Receptor Antagonist Activity: Target Compound vs. 5-HT1A Agonist 8-OH-DPAT Selectivity Comparison
The target compound demonstrates 5-HT2B receptor antagonist activity with an IC50 of 54 nM in cellular assays and a binding IC50 of 22 ± 9.0 nM, as reported in GPCR screening studies [1]. In contrast, 8-OH-DPAT, a structurally related 2-aminotetralin derivative, functions as a potent 5-HT1A receptor agonist with a pIC50 of 8.19 (IC50 ≈ 6.5 nM) and exhibits moderate affinity for 5-HT7 receptors (Ki = 466 nM) rather than 5-HT2B antagonism [2]. The target compound was negative in agonist screens across 161 GPCRs and negative in antagonist screens for all receptors except 5-HT2B, establishing a clean selectivity profile fundamentally different from the mixed 5-HT1A/5-HT7 agonist activity of 8-OH-DPAT [1].
| Evidence Dimension | Serotonin receptor subtype functional activity and selectivity |
|---|---|
| Target Compound Data | 5-HT2B binding IC50 = 22 ± 9.0 nM; Cellular 5-HT2B antagonist IC50 = 54 nM; Negative for agonist activity at 161 GPCRs; Negative for antagonist activity at all screened GPCRs except 5-HT2B |
| Comparator Or Baseline | 8-OH-DPAT: 5-HT1A agonist pIC50 = 8.19 (IC50 ≈ 6.5 nM); 5-HT7 Ki = 466 nM; 5-HT1B weak binding (pIC50 = 5.42) |
| Quantified Difference | Target compound acts as a selective 5-HT2B antagonist (54 nM cellular IC50) with minimal off-target GPCR activity; 8-OH-DPAT acts as a potent 5-HT1A/5-HT7 agonist with no reported 5-HT2B antagonism |
| Conditions | Target: 5-HT2B binding assay (in vitro radioligand binding) and cellular antagonist assay (HEK293 cells expressing human 5-HT2B); GPCR screen across 161 receptors. Comparator: [3H]8-OH-DPAT binding in rat frontal cortex and human 5-HT7 expressed in HEK293 cells |
Why This Matters
For researchers investigating 5-HT2B receptor-mediated pathways in fibrosis, valvular heart disease, or migraine, this compound provides a distinct pharmacological tool with a clean GPCR selectivity profile compared to the widely used but pharmacologically promiscuous 5-HT1A agonist 8-OH-DPAT.
- [1] PMC/NCBI. Table 1: 5HT2bR binding activity (IC50 = 22 ± 9.0 nM), cellular 5HT2bR antagonist activity (IC50 = 54 nM), and GPCR agonist/antagonist screen (161 GPCRs) data. Journal of Alzheimer's Disease, 98, 2024. View Source
- [2] PeptideDB. 8-OH-DPAT Bioactivity: pIC50 of 8.19 for 5-HT1A and Ki of 466 nM for 5-HT7; weak binding to 5-HT1B (pIC50 5.42). View Source
